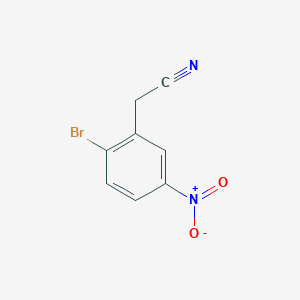
2-(2-Bromo-5-nitrophenyl)acetonitrile
Overview
Description
2-(2-Bromo-5-nitrophenyl)acetonitrile is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(2-Bromo-5-nitrophenyl)acetonitrile is an organic compound notable for its unique structural features, including a bromine atom and a nitro group on a phenyl ring. With a molecular weight of approximately 241.04 g/mol, this compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
The compound's structure allows for diverse reactivity due to the presence of both electron-withdrawing (nitro) and electron-donating (bromine) groups. This duality can influence its interactions with various biological targets, making it a candidate for therapeutic applications.
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives of nitrophenyl compounds have been investigated for their ability to inhibit specific enzymes involved in tumor growth. These compounds often demonstrate significant cytotoxic effects against various cancer cell lines.
Case Study:
A study focused on similar nitrophenyl derivatives showed promising results in inhibiting the proliferation of cancer cells. The IC50 values for these compounds ranged from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines, indicating potent antiproliferative effects .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored, particularly against Gram-positive and Gram-negative bacteria. The presence of the nitro group is thought to enhance the compound's ability to disrupt bacterial cell walls or inhibit vital metabolic pathways.
Data Table: Antimicrobial Activity
| Compound | MIC (mg/mL) against E. coli | MIC (mg/mL) against S. aureus |
|---|---|---|
| This compound | 0.0195 | 0.0048 |
| Similar Nitrophenyl Derivative | 0.0048 | 0.0098 |
These findings suggest that modifications in substituent positions can lead to variations in biological activity, highlighting the unique properties of this compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Research has shown that substituents on the phenyl ring significantly influence both anticancer and antimicrobial activities.
Key Observations:
- Electron-withdrawing groups (e.g., nitro) tend to enhance antimicrobial activity.
- The bromine substituent may play a role in increasing lipophilicity, thereby improving membrane penetration and bioavailability.
Properties
IUPAC Name |
2-(2-bromo-5-nitrophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-8-2-1-7(11(12)13)5-6(8)3-4-10/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTIMLRTOYLPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














